molecular formula C10H24O3Si B2840351 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol CAS No. 131326-39-1

2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol

Cat. No.: B2840351
CAS No.: 131326-39-1
M. Wt: 220.384
InChI Key: LDVVVUYQPMCVTA-UHFFFAOYSA-N
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Description

2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol is an organic compound with the molecular formula C10H24O3Si. It is a colorless to yellow liquid or semi-solid that is used in various chemical synthesis processes. The compound is known for its stability and compatibility with a wide range of solvents, making it a valuable intermediate in organic synthesis .

Preparation Methods

The synthesis of 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol typically involves the reaction of tert-butyldimethylsilyl chloride with ethylene glycol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether . The general reaction scheme is as follows:

tert-Butyldimethylsilyl chloride+ethylene glycolThis compound\text{tert-Butyldimethylsilyl chloride} + \text{ethylene glycol} \rightarrow \text{this compound} tert-Butyldimethylsilyl chloride+ethylene glycol→this compound

Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran to facilitate the mixing of reactants and improve yield .

Chemical Reactions Analysis

2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like pyridinium chlorochromate (PCC) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and TBAF for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol can be compared with other silyl ethers such as:

The uniqueness of this compound lies in its stability and versatility as a protecting group, making it a valuable intermediate in various chemical synthesis processes.

Properties

IUPAC Name

2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24O3Si/c1-10(2,3)14(4,5)13-9-8-12-7-6-11/h11H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVVVUYQPMCVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131326-39-1
Record name 2-(2-((TERT-BUTYLDIMETHYLSILYL)OXY)ETHOXY)ETHANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

20 g of diethyleneglycol is added to 9.05 g of sodium hydride in 320 cm3 of tetrahydrofuran, the reaction medium is agitated for 45 minutes, 28.3 g of dimethylterbutylsilane chloride is added, agitation is carried out for 3 hours while leaving the temperature to return to ambient. Extraction is carried out with ether, followed by washing with an aqueous solution of sodium bicarbonate, with salt water, drying and evaporating the solvent. 40.25 g of expected product is obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
9.05 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Name
dimethylterbutylsilane chloride
Quantity
28.3 g
Type
reactant
Reaction Step Two

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